molecular formula C16H16O4 B2580517 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938275-66-2

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid

Cat. No. B2580517
CAS RN: 938275-66-2
M. Wt: 272.3
InChI Key: GXKAZCBDYCYSBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C16H16O4 and a molecular weight of 272.3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with methoxy (OCH3) and [(3-methylbenzyl)oxy] functional groups attached to it . The carboxylic acid group (COOH) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Polyaniline Doping

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid, as a substituted benzoic acid, finds application in the field of conducting polymers. Specifically, substituted benzoic acids have been utilized as dopants for polyaniline, significantly influencing its electrical conductivity and thermal properties. The process involves mixing polyaniline with the dopant in a common solvent to achieve a high conductivity level, showcasing the potential of these compounds in enhancing the performance of conductive polymers (Amarnath & Palaniappan, 2005).

Radiopharmaceutical Applications

Another innovative application of substituted benzoic acids is in the development of novel radiopharmaceutical agents. A specific Schiff base ligand synthesized from 3-amino-4-hydroxybenzoic acid and 2-hydroxy-3-methoxybenzaldehyde demonstrated significant potential for liver and spleen imaging, highlighting the versatility of these compounds in medical diagnostics (Akbar, 2018).

Chemical Synthesis and Reactivity

The chemical reactivity of substituted benzoic acids also extends to their role in synthetic chemistry. For example, the potassium salt of 3-methoxy benzoic acids undergoes selective deprotonation, enabling the synthesis of other complex organic molecules. This characteristic makes them valuable intermediates in the synthesis of a wide range of organic compounds, demonstrating their importance in organic synthesis (Sinha, Mandal, & Chandrasekaran, 2000).

Luminescent Properties in Lanthanide Complexes

The substituted benzoic acids have been shown to influence the luminescent properties of lanthanide complexes. The introduction of electron-donating or electron-withdrawing groups on the benzoic acid moiety can significantly affect the photoluminescence of these complexes, making them of interest for applications in materials science and luminescence research (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Future Directions

The future directions for research and applications of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid are not specified in the search results. As a biochemical, it may have potential uses in various areas of research, including proteomics .

properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKAZCBDYCYSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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